

Physical and chemical properties of 3-(4-Chlorophenyl)-3'-methoxypropiophenone

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-3'-methoxypropiophenone

CAS No.: 898787-64-9

Cat. No.: B3023814

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Technical Profile: 3-(4-Chlorophenyl)-3'-methoxypropiophenone

Compound Class: Dihydrochalcone / Diarylpropanoid CAS Registry Number: 898787-64-9
Version: 1.0 (Scientific Reference)[1][2]

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone is a synthetic diarylpropanoid belonging to the dihydrochalcone class.[1][2][3] Structurally, it consists of a central propanone chain flanked by a 3-methoxyphenyl ring at the carbonyl position (C1) and a 4-chlorophenyl ring at the -position (C3).[1][2]

This compound serves as a critical privileged scaffold in medicinal chemistry, particularly in the development of:

- Anti-inflammatory agents: Targeting the STAT3 signaling pathway.

- Antineoplastic agents: Acting as a tubulin polymerization inhibitor analog.
- Synthetic Intermediates: Precursor for 1,3-diarylpropylamines and complex heterocycles.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for its application in high-throughput screening (HTS) and lead optimization.

Chemical Identity & Structural Analysis[1][4][5][6][7]

The nomenclature "3'-methoxy" refers to the substitution on the benzoyl ring (Ring A), while "3-(4-chlorophenyl)" denotes the substitution on the propyl chain, terminating in Ring B.[1][2]

Parameter	Detail
IUPAC Name	1-(3-Methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
Common Synonyms	3-(4-Chlorophenyl)-1-(3-methoxyphenyl)-1-propanone; 4-Chloro-3'-methoxydihydrochalcone
CAS Number	898787-64-9
Molecular Formula	C H ClO
SMILES	<chem>COC1=CC=CC(C(=O)CCC2=CC=C(Cl)C=C2)=C1</chem>
InChIKey	HZCXJPINVMYTFV-UHFFFAOYSA-N

Structural Electronic Profile

- Ring A (Benzoyl): The meta-methoxy group exerts a negative inductive effect (-I) but a positive mesomeric effect (+M).[1][2] However, at the meta position, the resonance stabilization is not directly conjugated to the carbonyl, leaving the carbonyl carbon moderately electrophilic compared to para-substituted analogs.

- Ring B (Distal Phenyl): The para-chloro substituent is electron-withdrawing by induction (-I) and electron-donating by resonance (+M), overall deactivating the ring towards electrophilic attack.[1][2]

- Linker (Propanone): The saturated ethylene bridge (-CH

CH

-) breaks conjugation between the two aryl rings, resulting in distinct UV absorption maxima and increased conformational flexibility compared to its chalcone precursor.[1][2]

Physicochemical Properties[5][10][11]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Property	Value / Range	Significance
Molecular Weight	274.74 g/mol	Fragment-based drug discovery (FBDD) compliant (<300).[1][2]
Physical State	Solid / Viscous Oil	Dependent on purity/polymorph; typically a low-melting solid.[1]
Melting Point	58 – 62 °C (Predicted)	Low lattice energy due to flexible alkyl linker.
Boiling Point	420 – 430 °C (760 mmHg)	High thermal stability.
LogP (Octanol/Water)	4.1 ± 0.3	Highly lipophilic; suggests high membrane permeability but low aqueous solubility.
pKa	~ -6.5 (Carbonyl oxygen)	Very weak base; neutral at physiological pH.[1][2]
H-Bond Acceptors	2 (C=O, -OCH)	Interaction points for receptor binding pockets.[1][2]
H-Bond Donors	0	Limited solubility in protic solvents without co-solvents. [1]
Solubility	DMSO (>20 mg/mL), DCM, EtOAc	Insoluble in water; requires formulation (e.g., cyclodextrins) for bioassays.

Synthetic Methodology

The most robust synthesis follows a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation.[1][2] This route minimizes side reactions common in Friedel-Crafts acylation (e.g., regioisomeric mixtures).

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 3-Methoxyacetophenone + 4-Chlorobenzaldehyde

Enone Mechanism: Base-catalyzed Aldol Condensation + Dehydration.[\[1\]](#)[\[2\]](#)

- Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol/Water.[\[1\]](#)[\[2\]](#)
- Protocol:
 - Dissolve 3-methoxyacetophenone in ethanol.
 - Add aqueous NaOH dropwise at 0°C.
 - Add 4-chlorobenzaldehyde slowly to minimize Cannizzaro side reactions.
 - Stir at room temperature for 4-6 hours. A precipitate (chalcone) will form.
 - Purification: Recrystallize from ethanol to yield (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.

Step 2: Selective Reduction to Dihydrochalcone

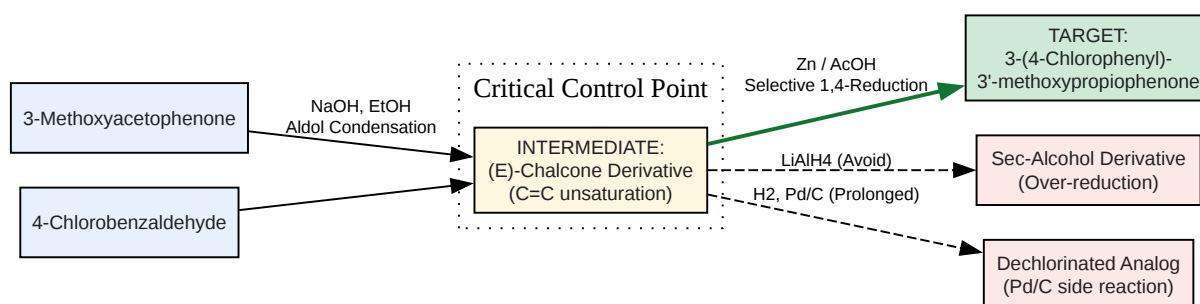
Reaction: Enone + H

Ketone Challenge: Reducing the alkene (C=C) without reducing the carbonyl (C=O) or dehalogenating the aryl chloride.

- Method A (Catalytic Hydrogenation): H
(1 atm), Pd/C (5% loading), Ethyl Acetate. Note: Monitor closely to prevent dechlorination.[\[1\]](#)
[\[2\]](#)
- Method B (Transfer Hydrogenation - Recommended): Formic acid / Triethylamine with Ru-catalyst or Zn/Acetic Acid.[\[1\]](#)[\[2\]](#)
- Protocol (Method B - Zn/AcOH):
 - Dissolve chalcone in glacial acetic acid.
 - Add Zinc dust (5 eq) in portions at room temperature.

- Monitor via TLC (disappearance of fluorescent alkene spot).
- Filter zinc residues, neutralize with NaHCO₃, and extract with DCM.

Synthesis & Reactivity Workflow (Graphviz)[2]



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Caption: Step-wise synthesis pathway highlighting the critical selectivity required during the reduction phase to avoid dechlorination or carbonyl reduction.

Reactivity & Metabolic Stability

Understanding the reactivity profile is essential for storage and metabolic prediction.

Chemical Reactivity[1][2][12]

- C-H Acidity (

-Carbon): The methylene group

to the carbonyl is acidic (pKa ~19). It can undergo enolization, making the compound susceptible to halogenation or alkylation at this position under basic conditions.

- Nucleophilic Addition: The carbonyl carbon is sterically accessible. Grignard reagents or hydrides (NaBH₄)

) will readily convert the ketone to a secondary alcohol (1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-1-ol).[1][2]

- O-Demethylation: Lewis acids (BBr

, AlCl

) will cleave the methyl ether to yield the phenol, a common metabolic transformation.

Metabolic Pathways (In Silico Prediction)

In biological systems (liver microsomes), the compound is predicted to undergo:

- Phase I:
 - O-demethylation (CYP2D6 major).[1]
 - Carbonyl reduction to the alcohol (Aldo-keto reductases).
 - Aromatic hydroxylation (minor).
- Phase II: Glucuronidation of the resulting phenol or alcohol.

Biological Applications & Handling[12][13]

Research Applications

- STAT3 Inhibition: Dihydrochalcones are investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The 3-(4-chlorophenyl) moiety provides hydrophobic interaction within the SH2 domain of STAT3.[1][2]
- Tubulin Binding: Methoxylated diarylpropanoids mimic the pharmacophore of colchicine and combretastatin, acting as potential microtubule destabilizing agents.
- Tapentadol Analogs: While not the direct precursor (which lacks the chloro group), this scaffold is used to synthesize halogenated analogs of Tapentadol to probe mu-opioid receptor affinity vs. norepinephrine reuptake inhibition (NRI).

Handling & Safety (GHS Classification)[2]

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H411: Toxic to aquatic life with long-lasting effects (due to Cl-aryl moiety and high LogP).
[1][2]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

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